1-(4-Methoxyphenyl)-4-(3-methoxyphenyl)sulfonylpiperazine
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Description
1-(4-Methoxyphenyl)-4-(3-methoxyphenyl)sulfonylpiperazine is a useful research compound. Its molecular formula is C18H22N2O4S and its molecular weight is 362.44. The purity is usually 95%.
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Scientific Research Applications
Cytotoxic Activities
Research has delved into the synthesis of benzhydrylpiperazine derivatives, including those related to 1-(4-Methoxyphenyl)-4-(3-methoxyphenyl)sulfonylpiperazine, highlighting their potential in cancer treatment. For instance, a study by Gurdal et al. (2013) synthesized various derivatives and evaluated their cytotoxic activities against cancer cell lines, showing differential growth inhibition effects, with some derivatives displaying high cytotoxic activity against hepatocellular, breast, and colorectal cancer cell lines Gurdal, E. E., Yarim, M., Durmaz, I., & Cetin-Atalay, R. (2013). Cytotoxic Activities of some Novel Benzhydrylpiperazine Derivatives. Drug Research, 63, 121-128.
Antioxidant and Cytotoxic Agents
Patel et al. (2019) synthesized chrysin-based sulfonylpiperazines and investigated their antioxidant and cytotoxic efficacies. This study found that certain derivatives exhibited superior antioxidant potential and demonstrated promising anticancer activity against various cancer cell lines, highlighting the significance of structural design and substitution in determining biological effects Patel, R. V., Mistry, B., Syed, R., Parekh, N., & Shin, H.-S. (2019). Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents. Archiv der Pharmazie, 352.
Proton Exchange Membranes
In the field of material science, derivatives of this compound have been explored for their applications in fuel cell technology. Kim, D., Robertson, G., & Guiver, M. (2008) developed comb-shaped poly(arylene ether sulfone)s as proton exchange membranes. These membranes demonstrated high proton conductivity, indicating their potential as effective materials for fuel cell applications Kim, D., Robertson, G., & Guiver, M. (2008). Comb-Shaped Poly(arylene ether sulfone)s as Proton Exchange Membranes. Macromolecules, 41, 2126-2134.
Antibiotic Degradation
Research by Ricken et al. (2013) explored the microbial strategy to eliminate sulfonamide antibiotics, revealing an unusual degradation pathway initiated by ipso-hydroxylation. This study contributes to understanding how environmental persistence of sulfonamide antibiotics can be addressed through microbial degradation Ricken, B., Corvini, P., Cichocka, D., Parisi, M., Lenz, M., Wyss, D., Martínez-Lavanchy, P., Müller, J. A., Shahgaldian, P., Tulli, L. G., Kohler, H., & Kolvenbach, B. (2013). ipso-Hydroxylation and Subsequent Fragmentation: a Novel Microbial Strategy To Eliminate Sulfonamide Antibiotics. Applied and Environmental Microbiology, 79, 5550 - 5558.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-(3-methoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-23-16-8-6-15(7-9-16)19-10-12-20(13-11-19)25(21,22)18-5-3-4-17(14-18)24-2/h3-9,14H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMRGWFGVJNDRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.